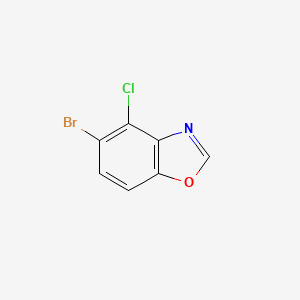

5-Bromo-4-chloro-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-chloro-1,3-benzoxazole is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

5-Bromo-4-chloro-1,3-benzoxazole serves as a precursor or intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of 5-aryloxy(sulfonyl)-3-bromo-1H-1,2,4-triazoles, showcasing its utility in building heterocyclic compounds with potential biological activities (Khaliullin, Klen, & Makarova, 2018). Similarly, its derivatives have been explored for the creation of novel 5,7-dichloro-1,3-benzoxazole compounds with heterocyclic ring systems, demonstrating its versatility in synthetic chemistry (Jayanna et al., 2013).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, 2-(Halophenyl)benzoxazole-5-carboxylic acids, synthesized from halogenated phenyl benzoxazoles, have shown significant anti-inflammatory activity and cytotoxicity against certain cancer cell lines, highlighting the compound's importance in drug discovery (Thakral et al., 2022).

Material Science Applications

In the field of material science, this compound derivatives have been utilized in the development of fluorescent probes sensitive to amine compounds. Such applications underscore the compound's role in designing materials with specific optical properties for sensing and detection purposes (Lee et al., 2004).

Mechanism of Action

Target of Action

5-Bromo-4-chloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in various biochemical pathways and play crucial roles in cellular functions and disease progression .

Mode of Action

The interaction of this compound with its targets leads to changes in the function of these targets. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively . This suggests that this compound may inhibit these enzymes, affecting their function and the biochemical pathways they are involved in .

Biochemical Pathways

This compound, by interacting with its targets, can affect various biochemical pathways. For example, by inhibiting cholinesterases, it can impact the cholinergic system, which plays a crucial role in memory and cognition . Furthermore, by targeting DNA topoisomerases, it can affect DNA replication and transcription, thereby influencing cell proliferation .

Pharmacokinetics

The compound’s molecular weight (23246) suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting cholinesterases, it could potentially enhance cholinergic transmission, which could have implications for neurological disorders . By targeting DNA topoisomerases, it could inhibit DNA replication and transcription, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Safety and Hazards

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-1,3-benzoxazole, like other benzoxazole derivatives, has been found to interact with various enzymes and proteins . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE .

Cellular Effects

Benzoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For instance, they have been found to have antimicrobial, antifungal, and anticancer activities .

Molecular Mechanism

Benzoxazole derivatives are known to interact with biological receptors in the human body . They are isosteres of the nucleic acid bases guanine and adenine, which may facilitate their interactions with biomolecules .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been used in various studies, indicating their stability and suitability for long-term studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzoxazole derivatives have been used in various pharmacological studies, suggesting their potential for use in animal models .

Metabolic Pathways

Benzoxazole derivatives are known to be involved in various biological activities, suggesting their involvement in multiple metabolic pathways .

Transport and Distribution

Benzoxazole derivatives are known to interact with various biological receptors, suggesting their potential for distribution within cells and tissues .

Subcellular Localization

Given the wide range of biological activities of benzoxazole derivatives, it is possible that they may be localized to specific compartments or organelles within cells .

Properties

IUPAC Name |

5-bromo-4-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAUKFVVDKTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)

![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)